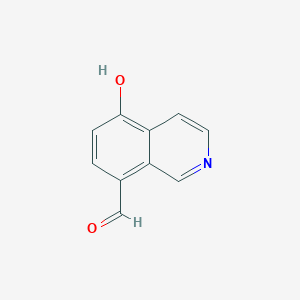

5-Hydroxyisoquinoline-8-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7NO2 |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

5-hydroxyisoquinoline-8-carbaldehyde |

InChI |

InChI=1S/C10H7NO2/c12-6-7-1-2-10(13)8-3-4-11-5-9(7)8/h1-6,13H |

InChI Key |

LNKRISGFXXEYMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=CN=CC2=C1C=O)O |

Origin of Product |

United States |

Synthetic Strategies for 5 Hydroxyisoquinoline 8 Carbaldehyde and Its Core Derivatives

Classical Approaches to Isoquinoline (B145761) Carbaldehyde Synthesis

The foundational methods for assembling the isoquinoline framework have long been cornerstones of heterocyclic chemistry. These classical routes typically involve the construction of the pyridine (B92270) ring onto a pre-existing benzene (B151609) ring through cyclization reactions of appropriately substituted precursors.

Cyclization Reactions of Precursor Molecules

The construction of the isoquinoline skeleton often begins with acyclic precursors that are induced to cyclize. Key historical methods include the Bischler-Napieralski and Pictet-Spengler reactions, which remain relevant in modern synthesis. quimicaorganica.orgpharmaguideline.comwikipedia.org

The Bischler-Napieralski reaction involves the cyclodehydration of a β-phenylethylamine that has been acylated. pharmaguideline.comwikipedia.org A Lewis acid, such as phosphorus pentoxide or phosphoryl chloride, facilitates the ring closure to form a 3,4-dihydroisoquinoline. pharmaguideline.com This intermediate can then be dehydrogenated to the aromatic isoquinoline. For the synthesis of a 5-hydroxy substituted isoquinoline, the starting β-phenylethylamine would need to possess a hydroxyl group (or a protected hydroxyl group) at the meta position relative to the ethylamine (B1201723) side chain.

The Pictet-Spengler reaction offers another pathway, condensing a β-phenylethylamine with an aldehyde to form an imine, which then cyclizes in the presence of an acid catalyst to yield a 1,2,3,4-tetrahydroisoquinoline. pharmaguideline.comwikipedia.org Subsequent oxidation is required to arrive at the fully aromatic isoquinoline core. The presence of electron-donating groups, such as a hydroxyl group on the phenyl ring, can facilitate the cyclization under milder conditions. pharmaguideline.com

A more direct approach to the aromatic isoquinoline ring is the Pomeranz-Fritsch reaction , which utilizes the acid-catalyzed reaction of a benzaldehyde (B42025) with an aminoacetoaldehyde diethyl acetal. quimicaorganica.orgwikipedia.org

A notable example of a modern cyclization approach is the cascade imino-annulation of a 2-bromo benzaldehyde with propyne, which, after a series of steps including acid hydrolysis, can yield an 8-hydroxyisoquinoline adduct. nih.gov This strategy could be adapted by starting with a 2-bromo-4-hydroxybenzaldehyde (B1278919) to potentially form the 5-hydroxyisoquinoline (B118818) core.

Formylation and Oxidation Protocols

Introducing a carbaldehyde group onto a pre-formed isoquinoline or its precursors is a critical step. Formylation reactions can be employed, or alternatively, a precursor group can be oxidized to the aldehyde.

Direct formylation of an activated aromatic ring, such as a hydroxy-substituted isoquinoline, can be achieved through various methods. The Vilsmeier-Haack reaction , for instance, uses a phosphorus oxychloride and dimethylformamide (DMF) mixture to introduce a formyl group. mdpi.com Similarly, the Reimer-Tiemann reaction , which involves chloroform (B151607) and a strong base, is a classic method for formylating phenols. mdpi.com The regioselectivity of these reactions is highly dependent on the existing substituents on the ring. For 8-hydroxyquinoline (B1678124), formylation has been reported to occur at both the C5 and C7 positions, suggesting that direct formylation of 5-hydroxyisoquinoline could potentially yield the desired 8-carbaldehyde, though mixtures of isomers might be expected. mdpi.com

An alternative to direct formylation is the oxidation of a methyl or hydroxymethyl group. For example, the synthesis of 5-hydroxymethyl-8-hydroxyquinoline has been documented. nih.gov This compound represents a direct precursor to the target molecule, as the hydroxymethyl group at the 5-position could potentially be selectively oxidized to a carbaldehyde group using mild oxidizing agents like manganese dioxide (MnO2) or through Swern or Dess-Martin periodinane oxidation. However, the presence of the phenolic hydroxyl group at the 8-position would necessitate careful selection of reaction conditions to avoid undesired side reactions.

| Oxidation Method | Reagent(s) | Typical Substrate |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine (B128534) | Primary/Secondary alcohol |

| Dess-Martin Oxidation | Dess-Martin periodinane (DMP) | Primary/Secondary alcohol |

| MnO2 Oxidation | Manganese dioxide | Benzylic/Allylic alcohol |

Electrophilic Aromatic Substitution for Aldehyde Introduction

The introduction of an aldehyde group via electrophilic aromatic substitution is a fundamental strategy. slideshare.net The isoquinoline ring system is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. The substitution typically occurs on the benzene ring portion of the molecule, favoring positions 5 and 8. slideshare.net

For the introduction of a carbaldehyde group, direct formylation reactions that proceed via an electrophilic mechanism are employed. The Gattermann and Gattermann-Koch reactions, which use hydrogen cyanide/hydrochloric acid and carbon monoxide/hydrochloric acid respectively, are classical examples, although they often require harsh conditions and activating groups on the aromatic ring. The Vilsmeier-Haack reaction, mentioned previously, is a milder and more common alternative for introducing a formyl group onto electron-rich aromatic and heteroaromatic systems. mdpi.com The directing effect of the hydroxyl group at the 5-position would be crucial in determining the site of formylation, with the ortho and para positions relative to the hydroxyl group being activated.

Advanced Methodologies in Isoquinoline Carbaldehyde Synthesis

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the construction and functionalization of heterocyclic compounds, often relying on transition metal catalysis.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed reactions have become powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, in particular, have been utilized in the synthesis of substituted isoquinolines. organic-chemistry.org For instance, a palladium-catalyzed coupling of the tert-butylimine of an o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization, provides a route to isoquinolines. organic-chemistry.org This approach allows for the introduction of various substituents on the isoquinoline core by choosing appropriately substituted starting materials. To synthesize 5-Hydroxyisoquinoline-8-carbaldehyde via such a route, one would need to start with a suitably substituted o-iodobenzaldehyde precursor that already contains the hydroxyl and a protected carbaldehyde or a precursor functional group.

| Cross-Coupling Reaction | Catalyst/Reagents | Bond Formed |

| Suzuki Coupling | Pd catalyst, Boronic acid/ester | C-C |

| Sonogashira Coupling | Pd/Cu catalyst, Terminal alkyne | C-C (alkyne) |

| Heck Coupling | Pd catalyst, Alkene | C-C (alkene) |

| Buchwald-Hartwig Amination | Pd catalyst, Amine | C-N |

Catalytic Approaches for Enhanced Selectivity and Yield

The quest for higher efficiency and selectivity in organic synthesis has driven the development of novel catalytic systems. Rhodium(III)-catalyzed C-H activation and annulation of oximes with internal alkynes is a modern method for constructing multisubstituted isoquinolines. Similarly, ruthenium(II)-catalyzed C-H functionalization of benzylamines with sulfoxonium ylides provides another oxidant-free route to the isoquinoline scaffold. organic-chemistry.org

These advanced catalytic methods offer the potential for more direct and atom-economical syntheses of complex isoquinoline derivatives. For the specific target of this compound, a strategy could be envisioned where a precursor molecule undergoes a directed C-H activation and functionalization. For example, a 3-hydroxybenzylamine derivative could be subjected to a catalytic cycle that directs C-H activation at the position ortho to the directing group, followed by annulation with a suitable coupling partner to build the pyridine ring and introduce the carbaldehyde or a precursor group. A recent study has also demonstrated a meta-selective hydroxylation of isoquinolines, which could potentially be used to introduce the 5-hydroxy group onto an existing isoquinoline-8-carbaldehyde. researchgate.net

Sustainable Synthesis Considerations

In modern organic synthesis, the principles of green chemistry are paramount to reduce environmental impact and improve efficiency. The synthesis of this compound can be approached with these considerations in mind. Key strategies focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product.

Use of Greener Solvents: Traditional syntheses often employ volatile and toxic organic solvents. Sustainable alternatives include the use of water, supercritical fluids, or biodegradable solvents like polyethylene (B3416737) glycol (PEG). nih.gov Solvent-free reactions, where reactants are ground together or heated without a solvent, represent an ideal green approach. nih.gov

Catalysis: The use of catalysts, particularly recyclable ones, is preferred over stoichiometric reagents as they are used in small amounts and can be recovered and reused, reducing waste. nih.gov Transition-metal catalysts (e.g., Ruthenium, Palladium) are often employed in C-H activation strategies for isoquinoline synthesis, and immobilizing these catalysts on solid supports can facilitate their recovery. nih.gov

Energy Efficiency: Microwave-assisted synthesis has emerged as a valuable tool in green chemistry. mdpi.com It can significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating methods.

Adopting these principles can lead to more environmentally benign and economically viable pathways for the production of this compound and its derivatives. sielc.com

Synthetic Pathways to Regioselective this compound Functionalization

Achieving the desired 5,8-disubstitution pattern on the isoquinoline nucleus requires a deep understanding of the electronic properties of the heterocyclic system and the directing effects of its substituents.

The regioselective synthesis of this compound hinges on controlling the position of electrophilic aromatic substitution. The isoquinoline ring itself is activated towards electrophilic attack on the benzene ring portion (the carbocycle) rather than the pyridine ring. The preferred positions for substitution are C5 and C8.

The synthetic strategy typically involves introducing the hydroxyl group first, often by constructing the isoquinoline ring from a precursor already bearing a hydroxyl group or a methoxy (B1213986) group (which can later be deprotected to a hydroxyl group). Once 5-hydroxyisoquinoline is obtained, the hydroxyl group acts as a powerful activating, ortho-, para-directing group. This electronic effect strongly directs the next incoming electrophile to either the C6 (ortho) or C8 (para) position. The C8 position is generally favored for steric and electronic reasons.

The introduction of the aldehyde group at C8 can then be accomplished via electrophilic formylation reactions. Several classical methods can be employed for this purpose, analogous to those used for similarly activated aromatic systems like phenols or hydroxyquinolines:

Vilsmeier-Haack Reaction: This reaction uses a formylating agent generated from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly dimethylformamide (DMF). It is a mild and effective method for the formylation of electron-rich aromatic rings.

Reimer-Tiemann Reaction: This method involves reacting the phenol (B47542) with chloroform (CHCl₃) in a strong basic solution. It generates a dichlorocarbene (B158193) intermediate that attacks the phenoxide ring, leading to the formation of a salicylaldehyde (B1680747) derivative. While effective, it can sometimes lead to mixtures of ortho and para products.

Duff Reaction: This formylation uses hexamethylenetetramine (HMTA) as the formyl source in an acidic medium (e.g., glycerol/boric acid or trifluoroacetic acid). It is particularly useful for highly activated phenols.

The choice of method depends on the specific substrate and desired selectivity, but the directing influence of the C5-hydroxyl group is the key to achieving the desired 8-carbaldehyde product.

In a multistep synthesis, the hydroxyl and aldehyde groups of this compound are reactive and may interfere with subsequent reactions. Therefore, it is often necessary to temporarily "protect" them with a chemical moiety that is stable to the reaction conditions and can be cleanly removed later. researchgate.net

Below is a table summarizing common protection and deprotection strategies for hydroxyl and aldehyde groups relevant to the synthesis of this compound.

| Functional Group | Protecting Group | Protection Reagents | Deprotection Reagents | Stability |

| Hydroxyl (Phenol) | Methyl Ether (–OCH₃) | Methyl iodide (CH₃I), Dimethyl sulfate (B86663) ((CH₃)₂SO₄) with a base (e.g., K₂CO₃, NaH) | Strong acid (e.g., HBr, BBr₃) | Stable to base, mild acid, redox agents |

| Benzyl Ether (–OBn) | Benzyl bromide (BnBr) or Benzyl chloride (BnCl) with a base (e.g., NaH, K₂CO₃) | Catalytic Hydrogenolysis (H₂, Pd/C), Strong acid | Stable to base, mild acid, nucleophiles | |

| Acetate (B1210297) Ester (–OAc) | Acetic anhydride (B1165640) ((Ac)₂O) or Acetyl chloride (AcCl) with a base (e.g., Pyridine, Et₃N) | Base-catalyzed hydrolysis (e.g., NaOH, K₂CO₃ in MeOH/H₂O) | Stable to acid, mild redox agents | |

| Aldehyde | Dimethyl Acetal | Methanol (CH₃OH), acid catalyst (e.g., TsOH) | Aqueous acid (e.g., HCl, H₂SO₄) | Stable to base, nucleophiles, reducing agents |

| Cyclic Acetal (Dioxolane) | Ethylene glycol, acid catalyst (e.g., TsOH) | Aqueous acid (e.g., HCl, H₂SO₄) | Stable to base, nucleophiles, reducing agents |

This table provides a summary of common protecting group strategies. The specific choice of reagents and conditions must be tailored to the individual synthetic route.

Purification Methodologies for Research Applications

The isolation and purification of this compound from reaction mixtures are critical to obtaining a sample of high purity for subsequent research applications. A combination of techniques is typically employed. researchgate.net

Extraction: After the reaction is complete, a standard aqueous workup is often performed to remove inorganic salts and highly polar or water-soluble impurities. The product is extracted into an appropriate organic solvent.

Column Chromatography: This is the most common and powerful technique for purifying compounds of intermediate polarity like this compound.

Stationary Phase: Silica gel is the most frequently used stationary phase. Alumina can also be used, depending on the compound's stability.

Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is gradually increased (gradient elution) to first elute non-polar impurities and then the desired product. For compounds with basic nitrogen atoms, a small amount of a base like triethylamine may be added to the eluent to prevent peak tailing. elsevierpure.com

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially on a smaller scale, HPLC is the method of choice.

Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode for isoquinoline derivatives. It uses a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase. nih.govnih.gov The mobile phase is often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov Buffers (e.g., ammonium (B1175870) acetate, formic acid) are frequently added to control the pH and improve peak shape. nih.govnih.gov

Recrystallization: This is an effective final purification step if a suitable solvent or solvent system can be found. The crude product is dissolved in a minimum amount of a hot solvent in which it has high solubility and is allowed to cool slowly. As the solution cools, the solubility decreases, and the pure compound crystallizes, leaving impurities behind in the solution.

The purity of the final product is typically assessed by techniques such as Thin-Layer Chromatography (TLC), HPLC, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Reactivity and Derivatization of 5 Hydroxyisoquinoline 8 Carbaldehyde

Transformations of the Aldehyde Moiety

The aldehyde functional group at the 8-position of the isoquinoline (B145761) ring is a primary site of chemical reactivity, readily undergoing condensation, reduction, and oxidation reactions.

Condensation Reactions Leading to Imino Adducts

The carbonyl group of 5-hydroxyisoquinoline-8-carbaldehyde readily undergoes condensation reactions with primary amines to form imino adducts, commonly known as Schiff bases. This reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-nitrogen double bond. The general reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration.

While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of analogous compounds such as 8-hydroxyquinoline-carbaldehydes and 8-aminoquinolines provides strong evidence for this transformation. For instance, Schiff bases derived from 8-aminoquinoline (B160924) have been synthesized by reacting the amino group with various aldehydes. nih.gov Similarly, Schiff bases have been prepared from 8-hydroxyquinoline-2-carbaldehyde. uobaghdad.edu.iq It is therefore highly probable that this compound will react with a wide range of primary amines, including substituted anilines and aliphatic amines, under standard condensation conditions (e.g., refluxing in an appropriate solvent like ethanol (B145695) or methanol) to yield the corresponding imino derivatives.

Table 1: Plausible Condensation Reactions of this compound

| Reactant (Amine) | Product (Imino Adduct) |

| Aniline | (E)-N-benzylidene-5-hydroxyisoquinolin-8-amine |

| 4-Methoxyaniline | (E)-N-(4-methoxybenzylidene)-5-hydroxyisoquinolin-8-amine |

| Ethylamine (B1201723) | (E)-N-ethylidene-5-hydroxyisoquinolin-8-amine |

Reductive Transformations to Alcohols and Amines

The aldehyde group of this compound can be readily reduced to a primary alcohol or converted to an amine through reductive amination.

The reduction of the aldehyde to a primary alcohol, 5-(hydroxymethyl)isoquinolin-8-ol, can be achieved using common reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a mild and selective reagent for this transformation. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective, although care must be taken to avoid the reduction of other functional groups.

Reductive amination offers a direct route to synthesize secondary and tertiary amines from this compound. organic-chemistry.orgmdpi.com This one-pot reaction involves the in-situ formation of an imine or enamine intermediate by reacting the aldehyde with a primary or secondary amine, respectively, which is then reduced without isolation. researchgate.netnih.gov Common reducing agents for this process include sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃], sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. mdpi.com This method is highly versatile and allows for the introduction of a wide variety of alkyl and aryl substituents at the nitrogen atom.

Table 2: Potential Reductive Transformations of this compound

| Reaction | Reducing Agent | Product |

| Reduction to Alcohol | Sodium borohydride (NaBH₄) | 5-(hydroxymethyl)isoquinolin-8-ol |

| Reductive Amination with Methylamine | Sodium triacetoxyborohydride [NaBH(OAc)₃] | 5-((methylamino)methyl)isoquinolin-8-ol |

| Reductive Amination with Dimethylamine | Sodium triacetoxyborohydride [NaBH(OAc)₃] | 5-((dimethylamino)methyl)isoquinolin-8-ol |

Oxidation Reactions to Carboxylic Acids

The aldehyde group can be oxidized to a carboxylic acid, yielding 5-hydroxyisoquinoline-8-carboxylic acid. This transformation is a common reaction in organic chemistry and can be accomplished using a variety of oxidizing agents. sciencemadness.org

Mild oxidizing agents such as silver oxide (Ag₂O) or a buffered solution of potassium permanganate (B83412) (KMnO₄) are typically employed for the oxidation of aromatic aldehydes. thieme-connect.de The choice of oxidant is crucial to avoid unwanted side reactions, such as the oxidation of the hydroxyl group or degradation of the isoquinoline ring. The successful synthesis of the target carboxylic acid would provide a valuable building block for further derivatization, for example, through the formation of esters or amides.

Reactions at the Hydroxyl Group

The phenolic hydroxyl group at the 5-position is another key site for derivatization, primarily through etherification and esterification reactions.

Derivatization through Etherification and Esterification

The hydroxyl group of this compound can be converted into an ether through Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a phenoxide ion. researchgate.net This nucleophilic phenoxide then undergoes an Sₙ2 reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether.

Esterification of the hydroxyl group can be achieved by reacting this compound with an acylating agent, such as an acid chloride or an acid anhydride (B1165640), in the presence of a base like pyridine (B92270) or triethylamine (B128534). This reaction introduces an acyl group to the oxygen atom, forming an ester linkage. These ether and ester derivatives can be used to modify the solubility and electronic properties of the molecule or to act as protecting groups during other transformations.

Reactivity of the Isoquinoline Heterocycle

The isoquinoline ring system itself can undergo substitution reactions, although the presence of the hydroxyl and aldehyde groups significantly influences the regioselectivity of these transformations. Isoquinoline generally undergoes electrophilic substitution on the benzene (B151609) ring, preferentially at positions 5 and 8. shahucollegelatur.org.inimperial.ac.uk

In the case of this compound, the hydroxyl group is an activating, ortho-, para-directing group, while the aldehyde is a deactivating, meta-directing group. Theoretical studies on the electrophilic aromatic substitution of 8-hydroxyquinoline (B1678124) indicate that the substitution occurs on the benzene ring. orientjchem.orguotechnology.edu.iqorientjchem.orgresearchgate.net The electron-donating nature of the hydroxyl group at position 5 would strongly activate the ring towards electrophilic attack, primarily at positions 6 and 4 (ortho and para, respectively). The deactivating effect of the aldehyde at position 8 would disfavor substitution on the benzene ring. Therefore, electrophilic substitution is most likely to occur at the 6-position.

Nucleophilic aromatic substitution on the isoquinoline ring typically occurs at the 1-position, especially if a good leaving group is present. quimicaorganica.orgquora.com In the absence of such a leaving group, nucleophilic attack on the unsubstituted isoquinoline ring is generally difficult and requires harsh conditions. The reactivity of the isoquinoline nucleus in this compound towards nucleophiles is expected to be low.

Ionic Hydrogenation in Superacid Media

In superacidic environments, such as a mixture of trifluoromethanesulfonic acid (CF₃SO₃H) and antimony pentafluoride (SbF₅), the isoquinoline nitrogen and the aromatic carbon atoms of 5-hydroxyisoquinoline (B118818) become protonated, leading to the formation of N,C-diprotonated dications. nih.gov This activation makes the molecule susceptible to reactions with weak nucleophiles.

Research on the parent compound, 5-hydroxyisoquinoline, has shown that it undergoes selective ionic hydrogenation when treated with cyclohexane (B81311) in the presence of aluminum chloride. nih.gov This reaction targets the carbocyclic (benzene) ring of the isoquinoline system. The process is understood to proceed through superelectrophilic dicationic intermediates, which are highly reactive species generated in the superacid medium. nih.gov While this specific reaction has been documented for 5-hydroxyisoquinoline, the presence of the deactivating carbaldehyde group at the 8-position on this compound would likely influence the reaction rate and potentially the selectivity, although the fundamental reactivity of the core structure under these conditions is established.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Substitution

Electrophilic aromatic substitution (SEAr) on the isoquinoline ring system occurs preferentially on the more electron-rich benzene ring rather than the electron-deficient pyridine ring. quimicaorganica.orgreddit.com For the unsubstituted isoquinoline molecule, the positions most favorable for electrophilic attack are C-5 and C-8, a preference attributed to the superior stability of the resulting cationic intermediates (Wheland intermediates). quimicaorganica.orgimperial.ac.uk

In this compound, the directing effects of the existing substituents must be considered:

5-Hydroxy Group (-OH): As a powerful activating group, the hydroxyl group strongly directs incoming electrophiles to the ortho and para positions. In this case, it would direct to C-6 (ortho) and C-4 (para, within the pyridine ring, which is less likely).

8-Carbaldehyde Group (-CHO): As a meta-directing deactivating group, the aldehyde functionality directs incoming electrophiles to the C-7 position (meta).

The outcome of an electrophilic substitution reaction on this molecule would depend on the balance between the strong activating effect of the hydroxyl group and the deactivating, meta-directing effect of the carbaldehyde group.

Nucleophilic Substitution

Nucleophilic substitution reactions on isoquinolines typically occur on the electron-deficient pyridine ring. The most common sites for nucleophilic attack are the C-1 and C-3 positions. The presence of a good leaving group at one of these positions facilitates the reaction. For instance, a review of functionalized isoquinolines describes a synthetic route where an 8-hydroxyisoquinoline adduct undergoes a successive nucleophilic substitution as part of a cyclization process to form a more complex tricyclic system. nih.gov The aldehyde group at the C-8 position is itself susceptible to nucleophilic addition reactions, a common transformation for carbonyl compounds. evitachem.com

Coordination Chemistry: Formation of Metal Chelates and Complexes

The 5-hydroxyisoquinoline scaffold possesses functional groups arranged in a manner suitable for the formation of stable metal chelates. The heterocyclic nitrogen atom at position 2 and the deprotonated hydroxyl group at position 5 can act as a bidentate ligand, coordinating with a central metal ion to form a stable six-membered ring. This chelating behavior is a well-established principle in the coordination chemistry of related compounds like 8-hydroxyquinoline. researchgate.net

While the carbaldehyde group at the 8-position is not sterically positioned to participate directly in chelation with the N-2 and O-5 donor atoms, its presence significantly influences the electronic properties of the ligand and, consequently, the stability of the resulting metal complexes. Electron-withdrawing groups, such as formyl or acetyl groups on the 8-hydroxyquinoline ring, have been shown to increase the acidity of the ligand, which in turn leads to larger formation constants for their metal complexes. iaea.org

The versatility of the carbaldehyde group also allows for the synthesis of more complex Schiff base ligands. Condensation of the aldehyde with various primary amines yields multidentate ligands that can form coordination polymers and complexes with diverse geometries and properties. polimi.it Studies on isoquinoline derivatives, such as those based on isoquinoline-3-carboxylic acid, have demonstrated their ability to form coordination compounds with various transition metals, including Cu²⁺, Co²⁺, and Fe³⁺, which can act as catalysts in enantioselective reactions. mdpi.comresearchgate.net The coordination typically involves the isoquinoline nitrogen and another functional group, showcasing the robust chelating nature of the isoquinoline framework. polimi.it

Advanced Spectroscopic and Spectrometric Characterization of Isoquinoline Carbaldehydes

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon-13, and 2D Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 5-Hydroxyisoquinoline-8-carbaldehyde in solution. Analysis of ¹H and ¹³C NMR spectra provides definitive evidence for the arrangement of atoms within the molecule.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 8-hydroxyquinoline-5-carbaldehyde (B1267011), a tautomer and common representation of this compound, reveals distinct signals for each proton, with chemical shifts influenced by their local electronic environment. mdpi.com The aldehydic proton characteristically appears at a downfield chemical shift of 10.14 ppm as a singlet. mdpi.com The aromatic protons exhibit chemical shifts and coupling patterns consistent with the substituted quinoline (B57606) ring system. mdpi.com

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The aldehydic carbonyl carbon is readily identified by its characteristic downfield resonance at 192.2 ppm. mdpi.com The remaining carbon signals in the aromatic region, ranging from approximately 110.8 to 159.6 ppm, correspond to the carbons of the quinoline ring system. mdpi.com

2D NMR Techniques: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule. youtube.com

COSY spectra would reveal the coupling relationships between adjacent protons in the aromatic rings, helping to trace the proton connectivity. youtube.com

HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon. youtube.com

¹H and ¹³C NMR Data for 8-Hydroxyquinoline-5-carbaldehyde in DMSO-d₆

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| HC=O | 10.14 (s) | 192.2 |

| Aromatic H | 9.56 (dd, J=8.6, 1.6 Hz) | 159.6 |

| Aromatic H | 8.97 (dd, J=4.1, 1.6 Hz) | 149.0 |

| Aromatic H | 8.17 (d, J=8.1 Hz) | 140.2 |

| Aromatic H | 7.78 (dd, J=8.6, 4.1 Hz) | 138.0 |

| Aromatic H | 7.26 (d, J=8.0 Hz) | 133.0 |

| Aromatic C | 126.8 | |

| Aromatic C | 124.6 | |

| Aromatic C | 122.4 | |

| Aromatic C | 110.8 |

Vibrational Spectroscopy: Infrared (IR) and Raman for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint of this compound by probing the vibrational modes of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of a closely related isomer, 8-hydroxyquinoline-7-carbaldehyde, displays characteristic absorption bands that can be used to infer the vibrational properties of the title compound. mdpi.com Key expected vibrations for this compound would include a strong stretching vibration (ν) for the carbonyl group (C=O) of the aldehyde, typically observed in the region of 1660-1700 cm⁻¹. mdpi.comresearchgate.net A broad absorption band corresponding to the O-H stretching of the hydroxyl group is expected around 3300-3400 cm⁻¹. mdpi.comresearchgate.net Additionally, C-H stretching vibrations of the aromatic ring are anticipated just above 3000 cm⁻¹. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum, providing further structural confirmation. The symmetric stretching of the C=O bond would also be Raman active. A detailed interpretation of both IR and Raman spectra, often aided by computational calculations, allows for a comprehensive assignment of the vibrational modes. researchgate.net

Characteristic IR Frequencies for Related 8-Hydroxyquinoline (B1678124) Carbaldehydes

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H stretch (hydroxyl) | ~3344 |

| C-H stretch (aromatic) | ~2859 |

| C=O stretch (aldehyde) | ~1667 |

| C-H bend | ~1425 |

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule, providing insights into its chromophoric system. The UV-Vis spectrum of 8-hydroxyquinoline, a parent compound, shows absorption bands that are influenced by the solvent and pH. niscpr.res.innist.govresearchgate.net The introduction of a carbaldehyde group at the 8-position of 5-hydroxyisoquinoline (B118818) is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated π-electron system. researchgate.net The spectrum is anticipated to display multiple absorption bands corresponding to π → π* transitions within the aromatic quinoline ring system. The exact position of the absorption maxima will be sensitive to the solvent polarity. niscpr.res.in

Mass Spectrometry: High-Resolution and Hyphenated Techniques (GC-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the compound. The calculated molecular weight of C₁₀H₇NO₂ is 173.17 g/mol . sigmaaldrich.comnih.gov

Hyphenated Techniques (GC-MS, LC-MS): Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to separate the compound from a mixture and subsequently analyze it by mass spectrometry. mdpi.com GC-MS analysis of 8-hydroxyquinoline-5-carbaldehyde shows a molecular ion peak (M⁺) at m/z 173. mdpi.com A significant fragment is often observed corresponding to the loss of a carbonyl group (CO), resulting in a fragment ion at m/z 145. mdpi.comlibretexts.org The fragmentation patterns of isoquinoline (B145761) alkaloids are well-studied and can provide further structural confirmation. nih.gov

GC-MS Data for 8-Hydroxyquinoline-5-carbaldehyde

| Ion | m/z (relative intensity) |

| [M]⁺ | 173 |

| [M-CO+H]⁺ | 146 (100%) |

X-ray Diffraction for Crystalline Structure Elucidation

Crystal Data for 8-Hydroxyquinoline (Monoclinic Polymorph)

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 6.620 (3) |

| b (Å) | 9.243 (4) |

| c (Å) | 11.070 (4) |

| β (°) | 90.718 (6) |

| V (ų) | 677.3 (5) |

| Z | 4 |

Fluorescence Spectroscopy in Chemical Sensing Research

Fluorescence spectroscopy is a highly sensitive technique that investigates the electronic excited states of molecules. 8-Hydroxyquinoline and its derivatives are well-known for their fluorescent properties, which are often enhanced upon chelation with metal ions. niscpr.res.injptcp.com This characteristic has led to their extensive use in the development of fluorescent chemosensors for the detection of various metal ions. uci.edu The fluorescence of 8-hydroxyquinoline derivatives is influenced by factors such as solvent polarity, pH, and the presence of quenchers. niscpr.res.inuci.edu The emission spectrum of 8-hydroxyquinoline can exhibit dual fluorescence depending on the experimental conditions. niscpr.res.in The introduction of the carbaldehyde group in this compound can modulate its fluorescence properties and its potential as a fluorescent probe in chemical sensing applications.

Computational Chemistry and Molecular Modeling for 5 Hydroxyisoquinoline 8 Carbaldehyde Research

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules like 5-Hydroxyisoquinoline-8-carbaldehyde. siftdesk.orgpku.edu.cn DFT methods, such as B3LYP, are employed to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties. siftdesk.orgresearchgate.net These calculations provide a foundational understanding of the molecule's behavior at a quantum level. For instance, the optimized geometric parameters (bond lengths and angles) can be precisely calculated and have been shown to agree well with experimental data for related quinoline (B57606) structures. siftdesk.org

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. eurjchem.comresearchgate.net A smaller gap suggests higher reactivity and a greater ease of electronic excitation. uantwerpen.be

For related 8-hydroxyquinoline (B1678124) derivatives, FMO analysis has shown that the HOMO and LUMO are often delocalized across the entire molecular system, indicating potential for charge transfer within the molecule. uantwerpen.beresearchgate.net This charge transfer is fundamental to the molecule's electronic properties. The energies of these orbitals are used to calculate important quantum-molecular descriptors that predict reactivity.

Table 1: Representative Frontier Molecular Orbital Properties for a Hydroxyquinoline Derivative

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.1 |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 4.1 |

| Ionization Potential (I) | -EHOMO | 6.2 |

| Electron Affinity (A) | -ELUMO | 2.1 |

| Global Hardness (η) | (I - A) / 2 | 2.05 |

| Chemical Potential (μ) | -(I + A) / 2 | -4.15 |

| Electronegativity (χ) | (I + A) / 2 | 4.15 |

Note: Values are illustrative, based on DFT calculations for similar 8-hydroxyquinoline structures.

Computational methods are also used to predict the Non-Linear Optical (NLO) properties of molecules, which are important for applications in optoelectronics and photonics. rsc.orgrsc.org Calculations of dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β) can indicate a compound's potential as an NLO material. eurjchem.comnih.gov Molecules with significant intramolecular charge transfer, often suggested by FMO analysis, tend to exhibit strong NLO properties. nih.gov For quinoline derivatives, DFT calculations have shown that substitutions on the quinoline ring can significantly enhance hyperpolarizability values, suggesting that they may be good candidates for the development of NLO materials. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can reveal its conformational landscape, showing which molecular shapes are most stable and how the molecule behaves in different environments, such as in solution. researchgate.net These simulations are also instrumental in studying intermolecular interactions, for example, how the molecule interacts with solvent molecules or biological macromolecules like proteins. researchgate.net By simulating these interactions, researchers can gain insights into binding processes and the stability of molecular complexes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By analyzing a series of related compounds, QSAR models can identify key molecular descriptors (e.g., electronic, steric, or hydrophobic properties) that are critical for a specific biological effect. rsc.org For isoquinoline (B145761) and quinoline derivatives, QSAR studies have been used to build predictive models for various activities, such as enzyme inhibition. nih.govnih.gov Such models could be applied to this compound to predict its potential biological activities and guide the design of new, more potent analogs before they are synthesized.

Molecular Docking Studies for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a potential drug molecule interacts with its biological target at the atomic level. nih.gov

For derivatives of this compound, docking studies can identify the most likely binding pose within the active site of a target protein and estimate the strength of the interaction, often expressed as a binding energy or docking score. siftdesk.orgresearchgate.net These studies can reveal crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com For example, docking studies on similar quinoline derivatives have successfully predicted their binding affinities for various enzymes, providing a rationale for their observed biological activity and suggesting pathways for structural optimization. researchgate.netmdpi.com

Cheminformatics Tools for Compound Library Design and Analysis

In the research and development of derivatives based on the this compound scaffold, computational chemistry and molecular modeling play a pivotal role. Specifically, cheminformatics tools are indispensable for the rational design and comprehensive analysis of compound libraries, enabling researchers to navigate the vast chemical space efficiently and identify promising lead candidates. These tools leverage computational algorithms to predict the properties of molecules, thereby prioritizing synthetic efforts and reducing the time and cost associated with drug discovery.

The application of cheminformatics in designing a focused library around the this compound core involves several key strategies. These include virtual screening to identify potential hits, quantitative structure-activity relationship (QSAR) modeling to predict biological activity, and diversity analysis to ensure broad coverage of the relevant chemical space.

Virtual Screening and Docking

Virtual screening is a powerful computational technique used to search large libraries of chemical structures and identify those that are most likely to bind to a biological target, such as a protein or enzyme. nih.govpsu.edu For a library of this compound derivatives, structure-based virtual screening is often employed. This approach utilizes the three-dimensional structure of the target protein to dock the candidate molecules into the binding site and estimate their binding affinity using scoring functions. researchgate.netnih.govnih.gov

Molecular docking simulations can predict the binding mode and affinity of a ligand within the active site of a receptor. researchgate.netresearchgate.net For instance, a hypothetical docking study of this compound derivatives against a specific kinase target might yield results like those presented in Table 1. Such data allows researchers to prioritize compounds with the most favorable predicted binding energies for synthesis and biological testing.

Table 1: Hypothetical Molecular Docking Results for this compound Derivatives This table contains hypothetical data for illustrative purposes.

| Compound ID | Substituent at C-4 | Docking Score (kcal/mol) | Predicted H-Bonds |

|---|---|---|---|

| HIQ-001 | -H | -7.5 | 2 |

| HIQ-002 | -CH3 | -7.8 | 2 |

| HIQ-003 | -Cl | -8.2 | 3 |

| HIQ-004 | -OCH3 | -8.5 | 4 |

| HIQ-005 | -NH2 | -9.1 | 5 |

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By developing a robust QSAR model, the activity of newly designed compounds can be predicted before they are synthesized. nih.gov This process involves calculating a set of molecular descriptors for each compound in a training set with known activities. These descriptors quantify various physicochemical properties, such as hydrophobicity, electronic effects, and steric parameters.

For a library of this compound analogs, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) could be employed. nih.gov CoMFA aligns the structures and calculates steric and electrostatic fields around them to derive a predictive model. The insights gained from the QSAR model can guide the design of new derivatives with potentially enhanced activity.

Compound Library Design and Diversity Analysis

Cheminformatics tools are crucial for designing diverse and focused compound libraries. researchgate.netnih.gov The goal is to explore the chemical space around the this compound scaffold effectively. Diversity analysis ensures that the designed library contains a wide range of structural variations, increasing the probability of identifying novel active compounds. drugdesign.org Clustering methods, based on molecular fingerprints or physicochemical properties, can be used to group similar compounds and select representative molecules from each cluster for inclusion in the library.

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is an integral part of modern library design. dovepress.com By computationally estimating the pharmacokinetic and toxicological properties of the designed molecules early in the process, researchers can filter out compounds with predicted liabilities, such as poor oral bioavailability or potential toxicity. This helps in creating a library of compounds with a higher likelihood of success in later stages of drug development.

Table 2: Predicted ADMET Properties for a Virtual Library of this compound Analogs This table contains hypothetical data for illustrative purposes.

| Compound ID | LogP | Aqueous Solubility (logS) | Blood-Brain Barrier Penetration | hERG Inhibition Risk |

|---|---|---|---|---|

| HIQ-001 | 2.1 | -3.5 | Low | Low |

| HIQ-002 | 2.5 | -3.8 | Low | Low |

| HIQ-003 | 2.8 | -4.1 | Medium | Low |

| HIQ-004 | 2.3 | -3.6 | Low | Medium |

| HIQ-005 | 1.8 | -3.1 | High | Low |

By integrating these cheminformatics tools, researchers can systematically design and analyze libraries of this compound derivatives, enhancing the efficiency and effectiveness of the drug discovery process.

Future Research Directions and Emerging Paradigms for 5 Hydroxyisoquinoline 8 Carbaldehyde

Novel Synthetic Methodologies and Process Intensification

The development of efficient and sustainable synthetic routes is paramount for advancing the study of 5-Hydroxyisoquinoline-8-carbaldehyde. While traditional methods for constructing isoquinoline (B145761) skeletons exist, future efforts will likely focus on modern, environmentally friendly, and high-yield strategies. nih.gov

Novel Synthetic Approaches: Future synthetic research could move beyond classical reactions like the Pictet-Spengler and Bischler-Napieralski methods. The focus will be on developing cascade reactions, one-pot syntheses, and catalytic processes that offer higher atom economy and reduce waste. nih.gov Methodologies like palladium-catalyzed cascade oxidative addition or N-Heterocyclic Carbene (NHC) enabled organocatalysis could be adapted for the specific synthesis of this compound and its derivatives. nih.gov

Process Intensification (PI): To transition from laboratory-scale synthesis to larger-scale production, process intensification will be critical. This involves developing more sustainable and cost-effective chemical processes by reducing equipment size, energy consumption, and waste generation. mdpi.com Key PI technologies applicable to the synthesis of this compound are expected to include:

Continuous Flow Reactors: Utilizing microreactors can enhance heat and mass transfer, improve reaction control, and allow for safer handling of reactive intermediates. unito.it

Alternative Energy Sources: The application of microwave irradiation and ultrasound can accelerate reaction rates and improve yields, offering a greener alternative to conventional heating. mdpi.comunito.it

Hybrid Technologies: Combining different energy sources, such as ultrasound and microwave assistance in a continuous flow setup, may create synergistic effects that further optimize synthetic efficiency. unito.it

Table 1: Potential Synthetic & Process Intensification Strategies

| Strategy | Description | Potential Advantage |

|---|---|---|

| Palladium-Catalysed Cascades | Multi-step reactions where subsequent transformations occur in a single operation without isolating intermediates. nih.gov | Increased efficiency, reduced waste and purification steps. |

| NHC Organocatalysis | Use of N-Heterocyclic Carbenes to catalyze reactions under mild conditions. nih.gov | High enantioselectivity, milder reaction conditions. |

| Continuous Flow Synthesis | Performing reactions in a continuously flowing stream rather than a batch. unito.it | Improved safety, scalability, and process control. |

| Microwave-Assisted Synthesis | Using microwave energy to heat reactions. unito.it | Rapid heating, reduced reaction times, increased yields. |

Exploration of Undiscovered Chemical Reactivity

The aldehyde and hydroxyl functional groups on the this compound scaffold are gateways to a vast and underexplored chemical space. The interplay between the electron-donating hydroxyl group and the electron-withdrawing aldehyde group, moderated by the aromatic isoquinoline core, suggests a rich reactivity profile awaiting discovery.

Future research will likely focus on:

Schiff Base Formation: The carbaldehyde group is primed for condensation reactions with primary amines to form Schiff bases. mdpi.com This opens the door to creating extensive libraries of derivatives for biological screening.

Multi-component Reactions: Designing novel three-component or four-component reactions using this compound as a key building block could rapidly generate molecular complexity. nih.gov

Cycloaddition Reactions: The isoquinoline core can participate in various cycloaddition reactions, allowing for the construction of complex, fused heterocyclic systems. nih.gov

Metal-Complex Formation: The 8-hydroxyquinoline (B1678124) motif is a well-known chelating agent for various metal ions. The specific electronic properties conferred by the 5-hydroxy and 8-carbaldehyde groups could lead to the discovery of novel metal complexes with unique catalytic or material properties.

Advanced Target-Specific Modulator Design

The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. nih.gov Future research on this compound will concentrate on designing potent and selective modulators for specific biological targets implicated in disease.

By leveraging the compound's functional groups, medicinal chemists can synthesize derivatives aimed at:

Enzyme Inhibition: The scaffold can be elaborated to target the active sites of enzymes, such as kinases, proteases, or topoisomerases. nih.gov The aldehyde could act as a covalent warhead or an anchor point for pharmacophore elaboration.

Receptor Binding: Derivatives can be designed to interact with specific receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors. The hydroxyl group can serve as a crucial hydrogen bond donor or acceptor in ligand-receptor interactions. nih.gov

Hybrid Molecules: A promising strategy involves creating hybrid molecules by linking the this compound core to another known pharmacophore, potentially leading to multi-target agents with enhanced efficacy or a unique mechanism of action. mdpi.comnih.gov

Integration of Artificial Intelligence and Machine Learning in Discovery Pipelines

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research. jsr.org Integrating these technologies into the research pipeline for this compound can significantly accelerate progress.

Table 2: AI/ML Applications in this compound Research

| Application Area | AI/ML Technique | Objective |

|---|---|---|

| De Novo Design | Generative Models (e.g., RNNs, GANs) | Design novel derivatives with optimized properties for specific biological targets. nih.gov |

| Virtual Screening | Deep Learning, Support Vector Machines (SVM) | Screen large virtual libraries of derivatives against protein targets to identify promising hits. nih.govresearchgate.net |

| ADME/T Prediction | Quantitative Structure-Activity Relationship (QSAR) Models | Predict absorption, distribution, metabolism, excretion, and toxicity profiles of new derivatives early in the discovery process. nih.govnih.gov |

| Synthesis Planning | Retrosynthesis Algorithms | Propose efficient synthetic routes for novel, computationally designed derivatives. nih.gov |

Interdisciplinary Approaches in Chemical Biology and Material Science

The potential applications of this compound and its derivatives extend beyond traditional medicinal chemistry. Interdisciplinary collaborations will be key to unlocking its utility in chemical biology and material science.

Chemical Biology: The 8-hydroxyquinoline core is known to create fluorescent chemosensors for metal ions. nih.gov Future research could develop derivatives of this compound as probes to visualize and quantify metal ions in biological systems, helping to elucidate the role of metals in health and disease.

Material Science: 8-Hydroxyquinoline derivatives are used as electron carriers in Organic Light-Emitting Diodes (OLEDs). nih.gov The specific electronic properties of the this compound scaffold could be harnessed to create novel organic materials with tailored photophysical properties for applications in electronics and photonics. Research into its metal-chelating properties could also yield new coordination polymers with interesting magnetic or porous characteristics.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 5-Hydroxyisoquinoline-8-carbaldehyde, and how can reproducibility be ensured?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as Friedel-Crafts acylation followed by hydroxylation. Key steps include:

- Using anhydrous conditions and catalysts like AlCl₃ for acylation .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization .

- Validation through melting point consistency (±2°C tolerance) and comparative HPLC analysis against known standards .

Q. How should researchers characterize this compound using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aldehyde protons (δ 9.8–10.2 ppm) and hydroxyl groups (broad singlet, δ 5.5–6.5 ppm). Compare with NIST spectral libraries for isoquinoline derivatives .

- FT-IR : Confirm carbonyl (C=O) stretches (~1680 cm⁻¹) and O-H vibrations (~3200 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .

- Cross-validate data with synthetic intermediates to rule out impurities .

Advanced Research Questions

Q. How can contradictions in reported reaction yields or spectroscopic data for this compound be resolved?

- Methodological Answer :

- Conduct a systematic review of literature using PRISMA guidelines to identify methodological disparities (e.g., solvent polarity, catalyst loading) .

- Perform meta-analysis with heterogeneity metrics (I² statistic) to quantify variability across studies .

- Replicate conflicting experiments under controlled conditions, documenting raw data (e.g., chromatograms, spectral baselines) for public archiving .

- Use multivariate regression to isolate factors (e.g., temperature, humidity) affecting yield discrepancies .

Q. What computational approaches are suitable for modeling the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways using Amber or GROMACS .

- Validate models with experimental kinetics (e.g., UV-Vis monitoring of intermediate formation) .

Q. How can researchers address discrepancies in the biological activity data of this compound across studies?

- Methodological Answer :

- Apply dose-response normalization to account for variability in assay conditions (e.g., cell line viability thresholds) .

- Use Bayesian meta-analysis to estimate pooled effect sizes and credibility intervals .

- Perform counter-screening against off-targets (e.g., kinase panels) to confirm specificity .

Methodological Standards and Reporting

Q. What statistical tools are recommended for analyzing experimental data on this compound?

- Answer :

- For Gaussian-distributed Student’s t-test (pairwise comparisons) or ANOVA (multi-group analysis) .

- Non-parametric Mann-Whitney U test or Kruskal-Wallis test .

- Correlation studies: Pearson’s r (linear) or Spearman’s ρ (monotonic) .

- Report p-values with effect sizes (e.g., Cohen’s d) and confidence intervals to avoid misinterpretation .

Q. How should researchers design experiments to investigate the stability of this compound under varying conditions?

- Answer :

- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, sampling at intervals (0, 7, 14 days) .

- Analytical Endpoints : Quantify degradation via HPLC area-under-curve (AUC) and LC-MS for byproduct identification .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .

Data Presentation and Reproducibility

Q. What guidelines should be followed when publishing spectral data or crystallographic structures of this compound?

- Answer :

- NMR/IR : Include raw data (FID files) and processing parameters (window functions, baseline correction) in supplemental materials .

- X-ray Crystallography : Deposit CIF files in the Cambridge Structural Database (CSD) and report R-factors, thermal ellipsoids, and hydrogen bonding networks .

- Adhere to FAIR Data Principles (Findable, Accessible, Interoperable, Reusable) for public datasets .

Q. How can researchers ensure cross-study comparability of bioassay results involving this compound?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.